molecular formula C21H18ClNO5S2 B7757011 [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B7757011
M. Wt: 464.0 g/mol
InChI Key: OMCYCIJCJNEGBG-VCHYOVAHSA-N
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Description

This compound is a thiazolidinone derivative characterized by a conjugated benzylidene moiety substituted with a 4-chlorobenzyloxy group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. The thiazolidinone core contains a 4-oxo-2-thioxo functional group, which is critical for its biological activity, particularly in modulating enzyme inhibition and antimicrobial properties . The acetic acid side chain at the 3-position enhances solubility and facilitates interactions with biological targets, such as aldose reductase or bacterial enzymes . Its synthesis typically involves cyclization and condensation reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

2-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S2/c1-2-27-17-9-14(10-18-20(26)23(11-19(24)25)21(29)30-18)5-8-16(17)28-12-13-3-6-15(22)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCYCIJCJNEGBG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of related compounds:

Compound Name / ID Substituents on Benzylidene Ring Biological Activity / Application Key Reference(s)
Target Compound: [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-...]acetic Acid 4-(4-chlorobenzyloxy), 3-ethoxy Potential aldose reductase inhibition; antimicrobial applications (hypothesized)
[(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid () 3-hydroxy Enhanced solubility; tested for anti-inflammatory activity
[(5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid () 4-(2-chlorobenzyloxy) Structural isomer; reduced steric hindrance may improve binding to bacterial targets
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate () 4-hydroxy, 3-methoxy Ester derivative; improved lipophilicity for membrane penetration
2-[(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-...]acetic acid () Pyrazole-linked fluorobenzyloxy Antiproliferative activity against cancer cells; enhanced π-π stacking interactions
5-Indolylmethylen-4-oxo-2-thioxothiazolidin-4-one derivatives () Indole substituents Lead compounds for antibacterial/antifungal agents (e.g., 5b, 5h)
Rhodanine-3-acetamide derivatives () Methoxy/hydroxybenzylidene Potent aldose reductase inhibitors (e.g., 3f: IC₅₀ = 0.12 µM for ALR2)

Pharmacological Profiles

  • Aldose Reductase Inhibition : The 4-chlorobenzyloxy group in the target compound may enhance electron-withdrawing effects, improving binding to aldose reductase’s hydrophobic pocket compared to methoxy or hydroxy substituents ().
  • Antimicrobial Activity : The ethoxy group likely increases lipophilicity, facilitating penetration into bacterial membranes, similar to 5-indolylmethylen derivatives ().

Physicochemical Properties

  • Solubility : The acetic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ).
  • Thermal Stability : Substituted benzylidene groups (e.g., 4-chlorobenzyloxy) enhance thermal stability compared to unsubstituted analogues ().

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, F) at the benzylidene ring improve enzyme inhibition by stabilizing charge-transfer interactions .
  • Ethoxy substituents balance lipophilicity and steric effects, optimizing bioavailability .

Biological Efficacy: Compounds with 4-chloro or 4-fluoro substituents (e.g., ) show superior antimicrobial activity compared to hydroxy-substituted derivatives . Rhodanine-3-acetamide derivatives () demonstrate nanomolar inhibition of aldose reductase, a benchmark for antidiabetic drug development.

Thermal and Chemical Stability: Natural polymer conjugates (e.g., lignin, cellulose) of thiazolidinone derivatives exhibit enhanced thermal stability (ΔT₅₀ = +30–50°C) compared to free compounds .

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